
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate, also known as MET, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the thiazole family and has been widely used in various fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the inhibition of voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the depolarization of the cell membrane. This mechanism has been found to be effective in the treatment of various diseases such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been found to have anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in lab experiments include its well-established synthesis method, its diverse range of applications, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in scientific research. One direction is the development of novel drugs that target ion channels and cellular signaling pathways. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in the treatment of pain and inflammation warrants further investigation.
Métodos De Síntesis
The synthesis of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the reaction of ethyl 2-bromoacetate with 2-phenylthiazolidin-4-one in the presence of sodium hydride. The resulting product is then treated with methylamine to obtain the final product. This synthesis method has been well-established and has been used in various studies.
Aplicaciones Científicas De Investigación
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been widely used in scientific research due to its diverse range of applications. It has been used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of ion channels and their role in cellular signaling.
Propiedades
Número CAS |
128269-82-9 |
|---|---|
Nombre del producto |
Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate |
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
ethyl 5-(methylamino)-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3 |
Clave InChI |
YRAQSOZZOPKSDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC |
Sinónimos |
ETHYL 5-(METHYLAMINO)-2-PHENYLTHIAZOLE-4-CARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



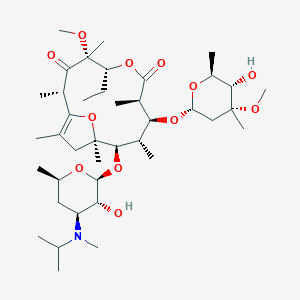


![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
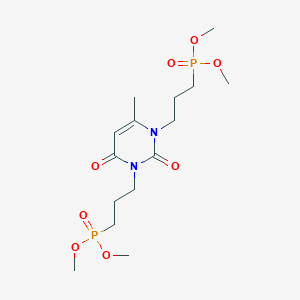




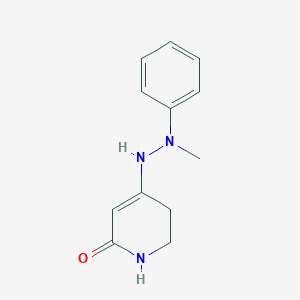
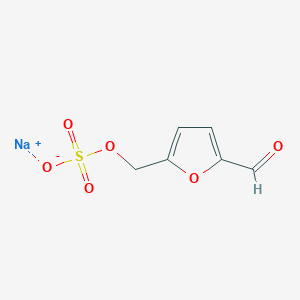
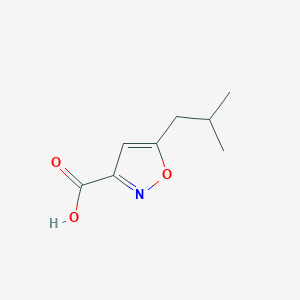
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)